(2E,5Z)-3-Cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
“(2E,5Z)-3-Cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its significance. Let’s break it down:
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Chemical Structure: : The compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The conjugated double bonds (2E,5Z) and the phenylimino group add complexity.
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Biological Relevance: : Thiazolidinones exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Our compound likely shares some of these traits.
Preparation Methods
Synthetic Routes:
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Hantzsch Synthesis
- React cyclohexanone with thiourea to form the thiazolidinone ring.
- Introduce the phenylimino group via condensation with an appropriate aldehyde (e.g., benzaldehyde).
- Chlorination of the aromatic ring yields the dichlorophenyl moiety.
- Isomerization of the double bonds completes the synthesis.
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Industrial Production
- While not widely produced industrially, research labs synthesize this compound for further investigations.
Chemical Reactions Analysis
Oxidation: The thiazolidinone ring can undergo oxidation, yielding sulfoxides or sulfones.
Reduction: Reduction of the imine group forms the corresponding amine.
Substitution: The dichlorophenyl group can be substituted with various functional groups.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: Diverse derivatives with altered biological activities.
Scientific Research Applications
Medicine: Investigated as potential antitumor agents due to their cytotoxic effects.
Chemistry: Used as building blocks in organic synthesis.
Industry: Limited applications, but potential for drug development.
Mechanism of Action
Molecular Targets: Likely interacts with enzymes, receptors, or DNA.
Pathways: Further studies needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Unique Features: The combination of cyclohexyl, dichlorophenyl, and phenylimino groups sets it apart.
Similar Compounds: Explore related thiazolidinones like 2,4-thiazolidinedione (used in diabetes treatment) and other imine-containing compounds.
Properties
Molecular Formula |
C22H20Cl2N2OS |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20Cl2N2OS/c23-16-12-11-15(19(24)14-16)13-20-21(27)26(18-9-5-2-6-10-18)22(28-20)25-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2/b20-13-,25-22? |
InChI Key |
WHAQREIOMFWERS-MJBUPYINSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=NC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=NC4=CC=CC=C4 |
Origin of Product |
United States |
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